Methyl 3-tert-butyl-4-hydroxybenzoate
Overview
Description
Methyl 3-tert-butyl-4-hydroxybenzoate is an organic compound with the molecular formula C16H24O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group, a tert-butyl group, and a hydroxyl group on the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3-tert-butyl-4-hydroxybenzoic acid with methanol. The reaction is catalyzed by either sodium methoxide or p-toluenesulfonic acid. The process is carried out under reflux conditions at temperatures ranging from 60°C to 80°C for 8 to 14 hours. After the reaction, the solvent is evaporated, and the product is purified by washing with a sodium carbonate or sodium bicarbonate solution, followed by distilled water .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The process is designed to be environmentally friendly, avoiding the use of toxic solvents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 3-tert-butyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant additive.
Mechanism of Action
The antioxidant properties of methyl 3-tert-butyl-4-hydroxybenzoate are attributed to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals. This action prevents the oxidative degradation of materials and biological molecules. The compound interacts with reactive oxygen species, inhibiting their harmful effects and protecting cells and materials from oxidative damage .
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate (Methylparaben): Commonly used as a preservative in cosmetics and pharmaceuticals.
Butyl 4-hydroxybenzoate (Butylparaben): Used as an antimicrobial preservative in cosmetics and food.
Ethyl 4-hydroxybenzoate (Ethylparaben): Another preservative used in similar applications.
Uniqueness: Methyl 3-tert-butyl-4-hydroxybenzoate is unique due to the presence of the tert-butyl group, which enhances its antioxidant properties compared to other parabens. This structural feature provides greater stability and effectiveness in preventing oxidative degradation .
Properties
IUPAC Name |
methyl 3-tert-butyl-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13/h5-7,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGVVWMIXUBORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527804 | |
Record name | Methyl 3-tert-butyl-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39778-63-7 | |
Record name | Methyl 3-tert-butyl-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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